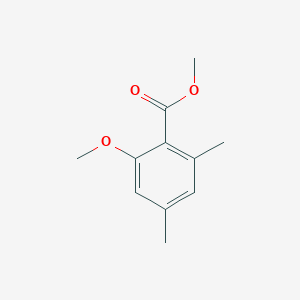

Methyl 2-methoxy-4,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

110382-80-4 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-methoxy-4,6-dimethylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-7-5-8(2)10(11(12)14-4)9(6-7)13-3/h5-6H,1-4H3 |

InChI Key |

CRNPNQCJICIULS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)OC)C |

Origin of Product |

United States |

Synthesis and Formulation

The synthesis of substituted methyl benzoates can be achieved through various methods, primarily involving the esterification of the corresponding benzoic acid or the modification of a pre-existing ester.

A plausible synthetic route to Methyl 2-methoxy-4,6-dimethylbenzoate would start from 2-hydroxy-4,6-dimethylbenzoic acid. This starting material could be subjected to methylation reactions to introduce the methoxy (B1213986) group and esterify the carboxylic acid. A common method for such transformations is the use of dimethyl sulfate (B86663). prepchem.comgoogle.com

For instance, the synthesis of the related compound, methyl 2-methoxy-4-methylbenzoate, involves the reaction of 2-hydroxy-4-methylbenzoic acid with potassium carbonate and dimethyl sulfate. prepchem.com A similar strategy could likely be employed for the 4,6-dimethyl analogue.

Another general approach for the synthesis of methyl esters is the Fischer esterification of the corresponding carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. researchgate.net Therefore, if 2-methoxy-4,6-dimethylbenzoic acid is available, its direct esterification would yield the target compound.

Chemical and Physical Properties

Chemical Synthesis Approaches

A notably efficient and regiospecific route to this compound involves a Diels-Alder type cycloaddition reaction. Research has demonstrated that the reaction between an appropriately substituted 1-methoxycyclohexa-1,4- or -1,3-diene and an alkylpropiolic ester provides a direct pathway to 2-alkyl-6-methoxybenzoates.

Specifically, the synthesis of this compound has been achieved through the cycloaddition of 1,5-dimethoxy-3-methylcyclohexa-1,4-diene with methyl propiolate. This reaction proceeds by heating the components, which results in the formation of the aromatic ring system with the desired substitution pattern in a single, concerted step. The subsequent elimination of methanol (B129727) drives the aromatization of the intermediate adduct.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,5-Dimethoxy-3-methylcyclohexa-1,4-diene | Methyl propiolate | Thermal (Heating) | This compound |

This table summarizes the key components of the cycloaddition synthesis.

The cycloaddition method described above is inherently regiospecific, which is a critical advantage for the synthesis of complex aromatic structures. The regiochemical outcome is dictated by the electronic and steric properties of the diene and dienophile. In the reaction of 1-methoxycyclohexadienes with alkylpropiolic esters, the ester group of the dienophile consistently orients itself ortho to the methoxy (B1213986) group of the newly formed benzoate (B1203000), leading specifically to the 2-alkyl-6-methoxybenzoate substitution pattern. This predictable regioselectivity makes the Diels-Alder approach a powerful tool for accessing this class of compounds without the formation of unwanted isomers.

While cycloaddition builds the core ring system, classical esterification is a fundamental method for producing the methyl ester functionality from a corresponding carboxylic acid. The direct esterification of 2-methoxy-4,6-dimethylbenzoic acid can be achieved by reacting it with methanol, typically under acidic conditions. A catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, so it is often driven to completion by using an excess of methanol or by removing the water formed during the reaction. begellhouse.com

Alternatively, methylation can be accomplished using various methylating agents. For instance, reacting the precursor carboxylic acid with dimethyl sulfate (B86663) or methyl iodide in the presence of a non-nucleophilic base like potassium carbonate is a common and effective method. A patent for a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, describes the methyl esterification of the corresponding carboxylic acid using a methylating reagent, illustrating a widely applicable technique. nih.gov

An alternative synthetic pathway to this compound involves the derivatization of a precursor phenolic compound, such as 2-hydroxy-4,6-dimethylbenzoic acid. This multi-step approach offers flexibility and relies on well-established transformations. The synthesis can proceed via two primary sequences:

Esterification followed by Etherification: The phenolic acid is first converted to its methyl ester, methyl 2-hydroxy-4,6-dimethylbenzoate. This is typically achieved using the acid-catalyzed esterification method described previously. Subsequently, the remaining phenolic hydroxyl group is converted to a methoxy group (etherification) using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Etherification followed by Esterification: The phenolic hydroxyl group of 2-hydroxy-4,6-dimethylbenzoic acid is first methylated to yield 2-methoxy-4,6-dimethylbenzoic acid. This is followed by the esterification of the carboxylic acid group to afford the final product.

| Precursor Compound | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

| 2-Hydroxy-4,6-dimethylbenzoic acid | CH₃OH, H₂SO₄ | Methyl 2-hydroxy-4,6-dimethylbenzoate | (CH₃)₂SO₄, K₂CO₃ | This compound |

This table outlines a potential two-step synthesis from a phenolic precursor.

Biosynthetic Considerations and Natural Occurrence of Related Derivatives

While this compound itself is not widely reported as a natural product, numerous structurally related benzoate derivatives are synthesized by a variety of organisms, including fungi, lichens, and liverworts. These natural products highlight nature's ability to construct diverse and complex aromatic structures from simple biosynthetic precursors.

Fungal Sources: The cauliflower mushroom, Sparassis crispa, is a well-known producer of bioactive benzoate derivatives. nih.gov One of its most characteristic secondary metabolites is Sparassol , which is chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate. nih.govresearchgate.net This compound is structurally very similar to the title compound, differing only by a hydroxyl group at the C-2 position instead of a methoxy group. Sparassis crispa also produces other related compounds, including methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) and an incompletely characterized methyl-dihydroxy-methoxy-methylbenzoate. nih.govnih.gov These compounds are believed to play a role in the fungus's ecological interactions. nih.govnih.gov

Lichen Metabolites: Lichens are prolific producers of unique secondary metabolites, many of which are derived from a polyketide pathway. A major class of these compounds are the depsides , which are dimeric esters formed from two or more substituted hydroxybenzoic acid units. encyclopedia.pubresearchgate.net For example, Atranorin is a common depside with a β-orcinol benzoate structure, while Barbatic acid and Evernic acid are other examples that feature a substituted benzoate core. wikipedia.org Although more complex than a simple methyl benzoate, these structures demonstrate the biosynthetic prevalence of the substituted aromatic acid motif in the lichen symbiosis. wikipedia.orgresearchgate.net

Liverworts: Liverworts (Marchantiophyta) are also a source of unique aromatic compounds. researchgate.net Chemical investigations of the Scottish liverwort Pedinophyllum interruptum led to the isolation of novel prenylated benzoic acid derivatives. encyclopedia.pub Among these were methyl 2,6-dihydroxy-4-methoxy-3-(3'-methyl-2'-butenyl)benzoate and methyl 2,4,6-trihydroxy-3-(3'-methyl-2'-butenyl)benzoate . encyclopedia.pub These compounds, like the title compound, are substituted methyl benzoates, but feature additional complexity from prenylation and varied hydroxylation patterns, showcasing the diverse biosynthetic capabilities of these plants. encyclopedia.pubresearchgate.net

| Natural Derivative Name/Class | Chemical Name/Description | Source Organism(s) |

| Sparassol | Methyl 2-hydroxy-4-methoxy-6-methylbenzoate | Sparassis crispa (Fungus) nih.govresearchgate.net |

| Atranorin | (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate | Various lichens (e.g., Parmelia spp.) researchgate.netresearchgate.net |

| Barbatic acid | 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethyl-benzoyl)oxy-3,6-dimethyl-benzoic acid | Cladia aggregata (Lichen) encyclopedia.pubwikipedia.org |

| Prenylated Benzoate Derivative | Methyl 2,6-dihydroxy-4-methoxy-3-(3'-methyl-2'-butenyl)benzoate | Pedinophyllum interruptum (Liverwort) encyclopedia.pub |

This table highlights key examples of naturally occurring derivatives related to this compound.

Proposed Biosynthetic Pathways for Aromatic Polyketides and Related Compounds

The biosynthetic origin of this compound has not been explicitly detailed in the scientific literature. However, based on its structure as a substituted aromatic benzoic acid derivative, a plausible biosynthetic pathway can be proposed involving the principles of aromatic polyketide synthesis. nih.govnih.gov Aromatic polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs). nih.gov

The proposed pathway likely initiates with a starter unit, which is extended by the sequential addition of malonyl-CoA extender units, a common mechanism in polyketide biosynthesis. nih.gov For a substituted benzoic acid derivative like the target molecule, a type III PKS may be involved, which can utilize benzoic acid-derived substrates. nih.gov

The proposed biosynthetic steps are as follows:

Polyketide Chain Assembly: The biosynthesis is likely initiated with a starter molecule, potentially a simple acyl-CoA derivative. This starter unit is then iteratively condensed with several molecules of malonyl-CoA by a polyketide synthase enzyme to form a linear poly-β-keto chain.

Cyclization and Aromatization: The highly reactive poly-β-keto chain undergoes intramolecular cyclization and subsequent aromatization reactions to form a stable aromatic ring. The specific folding of the polyketide chain determines the substitution pattern of the resulting aromatic ring.

Post-PKS Modifications: Following the formation of the core aromatic structure, a series of tailoring reactions occur, catalyzed by specific enzymes, to yield the final product. For this compound, these modifications would include:

Methylation: The two methyl groups on the aromatic ring are likely introduced by S-adenosyl methionine (SAM)-dependent methyltransferases.

Hydroxylation: Hydroxyl groups are introduced onto the aromatic ring by monooxygenase enzymes, such as cytochrome P450s.

O-Methylation: The methoxy group at the C2 position is formed by the methylation of a hydroxyl group, a reaction also catalyzed by an O-methyltransferase using SAM as the methyl donor.

Esterification: The carboxyl group is esterified to a methyl ester, a reaction that could be catalyzed by a carboxyl methyltransferase.

Table 2: Proposed Key Enzymatic Steps in the Biosynthesis of this compound

| Step | Enzymatic Reaction | Enzyme Class (Proposed) | Precursor/Intermediate | Product |

| 1 | Polyketide chain elongation | Polyketide Synthase (PKS) | Starter unit + Malonyl-CoA | Poly-β-keto chain |

| 2 | Cyclization/Aromatization | PKS/Cyclase | Poly-β-keto chain | Aromatic carboxylic acid precursor |

| 3 | C-Methylation | Methyltransferase (SAM-dependent) | Aromatic precursor | Dimethylated aromatic precursor |

| 4 | Hydroxylation | Monooxygenase (e.g., P450) | Dimethylated aromatic precursor | Dihydroxy-dimethylbenzoic acid |

| 5 | O-Methylation | O-Methyltransferase (SAM-dependent) | Dihydroxy-dimethylbenzoic acid | Methoxy-hydroxy-dimethylbenzoic acid |

| 6 | Esterification | Carboxyl Methyltransferase | Methoxy-hydroxy-dimethylbenzoic acid | This compound |

This proposed pathway is a hypothesis based on established principles of natural product biosynthesis and the known pathways for structurally related compounds. Further experimental studies, including isotopic labeling and gene knockout experiments in a producing organism, would be necessary to definitively elucidate the biosynthetic pathway of this compound.

X-ray Crystallography Studies of Methyl 4-methoxy-2,6-dimethylbenzoate (Equivalent to this compound)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. While a specific study for Methyl 4-methoxy-2,6-dimethylbenzoate was not found in the provided search results, analysis of closely related structures reveals key insights into expected molecular geometry. For instance, studies on similar substituted benzoates confirm the planarity of the benzene (B151609) ring and provide data on bond lengths and angles that are influenced by the electronic effects of the substituents.

Crystallographic studies of aromatic esters typically reveal a monoclinic or orthorhombic crystal system. For example, the related compound 2-methoxy-4,6-diphenylnicotinonitrile crystallizes in the orthorhombic P21212 space group. nih.gov It is expected that Methyl 4-methoxy-2,6-dimethylbenzoate would exhibit similar packing characteristics, influenced by intermolecular forces. The conformation of the molecule would be dictated by the spatial arrangement of the methoxy and methyl ester groups relative to the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on standard chemical shift ranges, the expected peaks for this compound can be predicted. oregonstate.edu Carbons attached to electronegative oxygen atoms will be shifted downfield. chemguide.co.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~167 | Typical range for ester carbonyls. |

| Aromatic C-O | ~160 | Aromatic carbon attached to the methoxy group, deshielded. |

| Aromatic C-COOCH₃ | ~120-130 | Quaternary carbon attached to the ester group. |

| Aromatic C-CH₃ | ~135-140 | Quaternary carbons attached to methyl groups. |

| Aromatic C-H | ~110-125 | Aromatic carbon bearing a hydrogen atom. |

| Methoxy (-OCH₃) | ~55 | Carbon of the methoxy group attached to the ring. |

| Ester Methyl (-COOCH₃) | ~52 | Carbon of the methyl group of the ester. |

| Ring Methyls (-CH₃) | ~20-25 | Carbons of the methyl groups on the ring. |

¹H NMR spectroscopy reveals information about the number, environment, and connectivity of protons. The expected signals for this compound would show distinct peaks for the aromatic proton, the three methyl groups, and the methoxy group. msu.edudocbrown.info

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. A COSY spectrum would show correlations between coupled protons, while an HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away, confirming the connectivity of the methyl and methoxy groups to the specific carbons of the benzene ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Information |

| Aromatic (Ar-H) | ~6.5-7.0 | Singlet | No adjacent protons to couple with. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | Protons are equivalent and have no adjacent protons. |

| Ester Methyl (-COOCH₃) | ~3.9 | Singlet | Protons are equivalent and have no adjacent protons. |

| Ring Methyls (Ar-CH₃) | ~2.2-2.5 | Singlet | Protons are equivalent and have no adjacent protons. |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. miamioh.edu The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for aromatic esters. docbrown.info Key fragmentation steps would include the loss of the methoxy radical (•OCH₃) from the ester group to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Cleavage of a methyl group from the ring is also a possible fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular ion (M⁺) |

| 163 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group. |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the aromatic ring. |

| 135 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

Other Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy)

An experimental Infrared (IR) spectrum for this compound is not documented in available literature. This prevents the creation of a data table detailing the characteristic vibrational frequencies (in cm⁻¹) and the corresponding functional group assignments (e.g., C=O stretch of the ester, C-O stretches of the ether and ester, and aromatic C-H bends).

Chemical Reactivity and Derivatization Pathways of Methyl 2 Methoxy 4,6 Dimethylbenzoate

Hydrolysis Reactions of Methyl Benzoate (B1203000) Esters

The hydrolysis of a methyl benzoate ester involves the cleavage of the ester bond to yield a carboxylic acid and methanol (B129727). This reaction is typically catalyzed by acid or base. In the case of Methyl 2-methoxy-4,6-dimethylbenzoate, the presence of two methyl groups ortho to the ester functionality introduces significant steric hindrance.

This steric crowding around the carbonyl carbon makes a direct nucleophilic attack by a hydroxide (B78521) ion difficult. For structurally similar, sterically hindered esters like methyl 2,4,6‐trimethylbenzoate, the standard bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism is substantially slowed. stackexchange.com An alternative mechanism, the bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), may become more favorable under these conditions. In the BAl2 mechanism, the hydroxide ion attacks the methyl carbon of the ester in an SN2 reaction, breaking the alkyl-oxygen bond instead of the acyl-oxygen bond. stackexchange.com

For less hindered methoxy (B1213986) benzoates, hydrolysis proceeds under more standard conditions. For example, the synthesis of 2-methoxy-6-methylbenzoic acid is achieved by heating the corresponding methyl ester with an aqueous solution of sodium hydroxide. google.com Similarly, other substituted methyl benzoates can be hydrolyzed using a mixture of sodium hydroxide in water and methanol under reflux. chemspider.com The electronic effects of the methoxy group, which is electron-donating through resonance, can also influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon. zenodo.org

Table 1: General Conditions for Hydrolysis of Related Methyl Benzoate Esters

| Substrate | Reagents | Solvent(s) | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 2-methoxy-6-methylbenzoate | Sodium hydroxide | Water | 80-90 °C | 2-methoxy-6-methylbenzoic acid | google.com |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | Sodium hydroxide | Water, Methanol | Reflux, 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | chemspider.com |

| Methyl 2-methoxy-4-methybenzoate | 2N Sodium hydroxide | Water | Not specified | 2-methoxy-4-methylbenzoic acid | prepchem.com |

Methylation and Alkylation Reactions on Aromatic Substrates

Alkylation reactions involving this compound can target either the aromatic ring or potentially a precursor molecule. Direct Friedel-Crafts alkylation on the highly substituted aromatic ring of the target compound would be challenging due to the steric hindrance and the deactivating effect of the ester group. However, alkylation is a key step in the synthesis of precursors and analogs.

For instance, the synthesis of related methoxy benzoates often begins with a hydroxybenzoate precursor. The hydroxyl group is then methylated to form the methoxy ether. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base like potassium carbonate (K2CO3) to deprotonate the phenol. prepchem.comnih.gov

Alkylation with larger groups is also demonstrated in the synthesis of various analogs. For example, starting with Methyl-2,4-dihydroxy-3,6-dimethylbenzoate, a precursor to the target molecule, one of the hydroxyl groups can be selectively alkylated using reagents like benzyl (B1604629) bromide or 1-(bromomethyl)-4-methylbenzene in the presence of K2CO3. nih.gov A similar strategy is used in the synthesis of a gefitinib (B1684475) intermediate, where methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane. mdpi.com

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution allows for the introduction of new functional groups onto the benzene (B151609) ring. The existing substituents on this compound—the methoxy group (-OCH3) and the two methyl groups (-CH3)—are all activating, electron-donating groups. msu.edu They direct incoming electrophiles to the ortho and para positions.

In this specific molecule, the C5 position is the only unsubstituted position on the ring. It is para to the C2-methoxy group and ortho to both the C4- and C6-methyl groups. Therefore, electrophilic substitution is strongly directed to this C5 position.

Examples of such reactions on similar aromatic systems include:

Nitration: A substituted methoxybenzoate, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is nitrated using nitric acid in a mixture of acetic acid and acetic anhydride. The nitro group is introduced onto the aromatic ring, guided by the existing activating groups. mdpi.com

Formylation: Methyl 2-methoxybenzoate (B1232891) can be formylated at the 5-position using urotropine in methanesulfonic acid, introducing a -CHO group to the ring. google.com

Bromination: In a related synthesis, 2-hydroxy-4-methylbenzoic acid is first methylated and then subjected to bromination to introduce a bromomethyl group, which can be further derivatized. prepchem.com

Synthesis of Structural Analogs and Complex Derivatives

This compound can serve as a scaffold for the synthesis of more complex molecules and structural analogs. The reactivity of the ester group and the aromatic ring provides multiple avenues for derivatization.

The synthesis of analogs often starts from a common precursor, such as Methyl-2,4-dihydroxy-3,6-dimethylbenzoate. nih.govgoogle.com From this starting material, a variety of derivatives can be prepared through selective reactions:

Selective Methylation: Treatment with one equivalent of methyl iodide and K2CO3 can selectively methylate one of the hydroxyl groups. nih.gov Using an excess of the methylating agent leads to the formation of the corresponding dimethoxy derivative, Methyl 2,4-dimethoxy-3,6-dimethylbenzoate. nih.gov

Benzylation: Reaction with benzyl bromide in the presence of a base can be used to attach a benzyl protecting group or to build larger structures. nih.gov

Esterification and Coupling: The carboxylic acid, obtained from the hydrolysis of the methyl ester, can be coupled with other molecules. For example, 2,4-dimethoxy-3,6-dimethylbenzoic acid can be coupled with a substituted benzyl benzoate derivative to form a complex depside, which is a type of ester. nih.gov

Furthermore, the core structure found in methoxybenzoates is a key intermediate in the synthesis of pharmaceuticals. For instance, a novel synthesis of the anticancer drug gefitinib begins with methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This starting material undergoes a sequence of reactions including alkylation, nitration, reduction, cyclization, and amination to build the final complex quinazoline (B50416) structure. mdpi.com This highlights the value of substituted methyl benzoates as versatile building blocks in medicinal chemistry.

Theoretical and Computational Chemistry Investigations

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular mechanics (MM) serves as a powerful computational tool for exploring the conformational landscape of molecules. This approach models a molecule as a collection of atoms held together by bonds, which are treated as springs. The total steric energy of the molecule is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating rotatable bonds and calculating the corresponding steric energy, a potential energy surface can be generated, revealing the molecule's low-energy conformations.

For a molecule like Methyl 2-methoxy-4,6-dimethylbenzoate, key rotatable bonds would include those connecting the methoxy (B1213986) group and the ester group to the benzene (B151609) ring. The steric hindrance imposed by the two methyl groups at positions 4 and 6 significantly influences the preferred orientation of these substituents.

A typical conformational analysis would involve a systematic search of the rotational barriers around the C(aryl)-O(methoxy) and C(aryl)-C(ester) bonds. The results of such a study would likely show that planar conformations, where the methoxy and ester groups are coplanar with the benzene ring, are energetically unfavorable due to steric clashes with the adjacent methyl groups. Instead, twisted conformations where these groups are rotated out of the plane of the aromatic ring would be predicted as the more stable conformers. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. Such conformational analyses have been successfully applied to various substituted benzenes to understand their preferred geometries. rsc.org

Illustrative Conformational Energy Data for this compound

This table presents hypothetical data based on typical results from MM calculations for similar substituted benzoate (B1203000) molecules.

| Conformer | Dihedral Angle (C2-C1-O-CH3) (°) | Dihedral Angle (C6-C1-C=O) (°) | Relative Energy (kcal/mol) |

| 1 | 90 | 60 | 0.00 |

| 2 | 270 | 300 | 0.00 |

| 3 | 0 | 0 | 5.80 |

| 4 | 180 | 180 | 7.20 |

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the distribution of electrons within a molecule, its reactivity, and its spectroscopic characteristics. For this compound, DFT studies would focus on understanding how the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing ester group influences the molecule's properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in substituted benzene derivatives, the locations of the HOMO and LUMO are heavily influenced by the nature and position of the substituents. nih.gov

Furthermore, DFT calculations are widely used to predict vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. Such studies have been performed for related molecules like methyl benzoate. researchgate.net

Illustrative Electronic Properties of this compound from DFT Calculations

This table presents hypothetical data based on typical DFT results for substituted aromatic esters.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Quantum Chemical Calculations in Benzoate Systems

Quantum chemical calculations, encompassing both semi-empirical and ab initio methods including DFT, are instrumental in understanding the structure, stability, and reactivity of benzoate systems. These calculations provide a molecular-level understanding that complements experimental findings. For substituted phenylbenzoates, semi-empirical methods have been used to perform conformational analyses and determine torsional angles, which show good agreement with experimental data from X-ray crystallography. scispace.com

In the context of this compound, quantum chemical calculations can elucidate the effects of the substituent groups on the geometry and electronic properties of the benzoate moiety. For example, the presence of electron-donating groups like methoxy and methyl can influence the electron density on the carbonyl group of the ester, which can be quantified through calculated atomic charges. mdpi.com These calculations can also be used to study reaction mechanisms, such as predicting the regioselectivity of electrophilic aromatic substitution. acs.orgmdpi.org

Moreover, quantum chemical methods are employed to investigate intermolecular interactions. For instance, calculations can shed light on how this compound might interact with other molecules, which is crucial for understanding its behavior in different environments. mdpi.com The insights gained from these calculations are valuable in various fields, from materials science to drug design. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a vital tool in structural elucidation and conformational analysis of organic molecules. wisc.edu DFT calculations, in particular, have proven to be highly effective in accurately predicting both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. researchgate.net

For this compound, predicting the NMR spectrum would involve first optimizing the molecular geometry using a suitable DFT method and basis set. Following this, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is often high enough to distinguish between different isomers or conformers. By comparing the calculated NMR data for various possible structures with the experimental spectrum, the most likely structure in solution can be identified. rsc.org This approach is particularly useful for complex molecules where spectral assignment based on empirical data alone can be ambiguous. The performance of different DFT functionals and basis sets for predicting NMR chemical shifts of aromatic compounds is a subject of ongoing research to improve accuracy. researchgate.netnih.gov

Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data based on typical results from DFT-based NMR prediction for substituted benzenes.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C1 | 130.5 | 131.2 | -0.7 |

| C2 | 158.0 | 157.5 | 0.5 |

| C3 | 110.2 | 110.9 | -0.7 |

| C4 | 140.1 | 139.8 | 0.3 |

| C5 | 115.8 | 116.5 | -0.7 |

| C6 | 138.9 | 138.5 | 0.4 |

| C=O | 168.3 | 167.9 | 0.4 |

| O-CH3 (ester) | 52.1 | 52.5 | -0.4 |

| O-CH3 (methoxy) | 55.9 | 56.3 | -0.4 |

| C4-CH3 | 21.3 | 21.0 | 0.3 |

| C6-CH3 | 20.8 | 20.5 | 0.3 |

Applications of Methyl 2 Methoxy 4,6 Dimethylbenzoate As a Synthetic Intermediate

Precursor in the Synthesis of Dihydroisocoumarins (e.g., Mellein (B22732), 6-methoxymellein)

Dihydroisocoumarins are a class of natural products that include compounds like mellein and 6-methoxymellein (B1196672), known for their various biological activities. nih.gov The biosynthesis of these compounds typically follows a polyketide pathway. nih.govacs.org In laboratory synthesis, various strategies are employed to construct the characteristic 3,4-dihydro-1H-isochromen-1-one core.

While polysubstituted benzoates are valuable starting materials in many synthetic routes, the direct use of Methyl 2-methoxy-4,6-dimethylbenzoate as a precursor in the total synthesis of mellein or 6-methoxymellein is not widely documented in prominent literature. Synthetic routes to these natural products often commence from different precursors. For instance, some syntheses of (±)-mellein have been achieved through methods involving lithiation reactions of other aromatic precursors. rsc.orgrsc.org Similarly, 6-methoxymellein, a compound responsible for bitterness in carrots, is biosynthesized from 6-hydroxymellein. wikipedia.orgdocumentsdelivered.com Laboratory syntheses of 6-methoxymellein and its analogs often utilize precursors that can be readily converted into the required substituted homophthalic acids or related intermediates.

Although a direct synthetic link is not established in available research, the structural framework of this compound contains elements that are present in these target molecules, suggesting its potential in designing novel, albeit currently unreported, synthetic pathways.

Role in the Development of Other Aromatic Compounds

The true synthetic utility of this compound is more clearly demonstrated through its connection to the synthesis of other complex aromatic compounds, such as lichen depsidones. Depsidones are polyphenolic compounds formed by an ester and an ether linkage between two substituted aromatic rings. nih.gov

Research has shown that the corresponding carboxylic acid, 2-methoxy-4,6-dimethylbenzoic acid, is a crucial building block for synthesizing depsidones. The methyl ester, this compound, serves as a stable, protected form of this carboxylic acid. It can be readily hydrolyzed to the active acid form when needed for subsequent reactions. This relationship makes the ester an important synthetic intermediate.

For example, in the synthesis of depsidones like divaronic acid and stenosporonic acid, a substituted benzoic acid is coupled with a phenolic unit. The specific substitution pattern on the benzoic acid ring dictates the structure of the final product. The 2-methoxy-4,6-dimethylbenzoyl unit forms one-half of the final depsidone (B1213741) structure.

Table 1: Role in Depsidone Synthesis

| Starting Intermediate | Reaction Type | Product Class | Example Product |

| 2-methoxy-4,6-dimethylbenzoic acid (from this compound) | Esterification (Depside bond formation) | Depsidones | Divaronic Acid, Stenosporonic Acid |

Potential as a Building Block in Complex Molecule Synthesis

Polysubstituted arenes are fundamental cores of a vast array of pharmaceuticals, agrochemicals, and materials. rsc.org The strategic placement of functional groups on a benzene (B151609) ring allows for controlled, stepwise construction of intricate molecular architectures. fiveable.melibretexts.org this compound is a prime example of such a versatile building block, offering multiple reactive sites for chemical modification.

The synthetic potential of this molecule stems from the distinct reactivity of its functional groups:

Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also undergo reduction to a primary alcohol.

Methoxy (B1213986) Group (-OCH₃): The ether linkage can be cleaved under strong acidic conditions (e.g., HBr) to yield a phenol. This phenolic hydroxyl group is a versatile handle for introducing new functionalities, such as forming new ether or ester bonds.

Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring towards electrophilic aromatic substitution. The positions for substitution are directed by these existing groups.

Methyl Groups (-CH₃): The benzylic positions of the methyl groups can be functionalized through radical halogenation or oxidation to introduce new reactive sites, such as benzyl (B1604629) halides or benzoic acids.

This array of potential transformations allows chemists to use this compound as a scaffold, selectively modifying it to build more complex structures. Its role as a polysubstituted benzene derivative makes it a valuable component in the toolbox for creating novel organic molecules. rsc.orgfiveable.me

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product Functionality |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Reduction | Primary Alcohol |

| Methyl Ester | Aminolysis | Amide |

| Methoxy Group | Ether Cleavage | Phenol |

| Aromatic Ring | Electrophilic Substitution | Halogenated/Nitrated Aromatic |

| Methyl Groups | Benzylic Halogenation | Benzyl Halide |

| Methyl Groups | Oxidation | Carboxylic Acid |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For a compound like Methyl 2-methoxy-4,6-dimethylbenzoate, several chromatographic methods are applicable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

GC-MS is highly effective for the identification and purity assessment of benzoate (B1203000) esters. The analysis of structurally related compounds, such as the methyl esters of chlorinated pesticides like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), demonstrates the suitability of this technique. gcms.cz For this compound, GC-MS analysis would provide a specific retention time for chromatographic identification and a unique mass spectrum for unambiguous confirmation. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that serve as a chemical fingerprint.

Table 1: Illustrative GC-MS Parameters for Analysis of Benzoate Esters

| Parameter | Typical Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., TG-5MS) | Separates components of the sample mixture. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| Detector | Quadrupole Mass Spectrometer | Detects and identifies the compound based on its mass-to-charge ratio. |

This method's high resolution and sensitivity make it ideal for detecting trace impurities and confirming the identity of this compound in synthesis products or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. The separation is achieved by pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase).

HPLC is particularly useful for assessing the purity of synthesized compounds. For instance, the purity of intermediates in the synthesis of pharmaceutical compounds, such as 3,4-dihydroxy-2-methyl benzoic acid methyl ester, is routinely determined by HPLC. google.com This demonstrates its applicability for ensuring the quality of this compound. google.com By selecting the appropriate column (e.g., C18) and mobile phase composition, impurities and positional isomers can be effectively resolved and quantified. google.com Preparative HPLC can also be employed to isolate the pure compound from a reaction mixture.

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Separates the target compound from impurities based on polarity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | Elutes compounds from the column at different times. |

| Flow Rate | 1.0 mL/min | Maintains a constant flow of the mobile phase for reproducible results. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects and quantifies the compound based on its light absorbance. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample into the system. |

The HPLC purity of a target compound is typically reported as a percentage of the total peak area observed in the chromatogram. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures. It is often used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. In the context of natural product chemistry, TLC is a valuable tool for the fractionation of crude extracts.

For a compound like this compound, which may be isolated from a natural source, TLC can guide the separation process by identifying the fractions containing the target molecule. Furthermore, TLC can be combined with bioautography to screen for biologically active compounds. In this method, the developed TLC plate is overlaid with a microbial culture. Zones of growth inhibition on the plate indicate the presence of antimicrobial compounds, allowing for the targeted isolation of active substances.

Hyphenated Techniques

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information than either technique could alone. The coupling of a separation technique (like chromatography) with a detection technique (like mass spectrometry) is particularly powerful.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is the standard for trace-level quantification in complex matrices. researchgate.net It allows for the detection and quantification of compounds at very low concentrations, often in the sub-parts-per-billion range. nih.gov The first mass spectrometer isolates the molecular ion of the target analyte, which is then fragmented. The second mass spectrometer analyzes these specific fragments, providing a high degree of certainty in identification and quantification, even in the presence of interfering matrix components. researchgate.net

Reactive Pyrolysis–Gas Chromatography–Mass Spectrometry (Py-GC-MS) is used for the characterization of complex, non-volatile materials. ifremer.fr The sample is heated to a high temperature in the presence of a derivatizing agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). csic.es This process breaks down macromolecules into smaller, more volatile fragments that can be analyzed by GC-MS. csic.esresearchgate.net This technique is particularly useful for analyzing the chemical composition of polymers or complex organic matter where the target compound might be a structural component. ifremer.fr While direct analysis of this compound is less common, Py-GC-MS can identify related structural motifs within a larger matrix. researchgate.netuva.nl

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) is a soft ionization technique primarily used for the analysis of large biomolecules such as proteins and polysaccharides. researchgate.net The analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules with minimal fragmentation. While MALDI-TOFMS is not typically the first choice for a small molecule like this compound due to potential matrix interference in the low mass range, specialized matrices or derivatization techniques can sometimes enable its analysis. researchgate.net Its main application remains in the realm of macromolecules. researchgate.net

Future Directions in Research on Methyl 2 Methoxy 4,6 Dimethylbenzoate

Exploration of Novel Synthetic Pathways

While classical esterification and cross-coupling reactions provide viable routes to methyl 2-methoxy-4,6-dimethylbenzoate, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. The exploration of novel synthetic pathways is critical for improving yield, reducing environmental impact, and enabling the synthesis of a wider range of analogues.

Key areas for future investigation include:

C-H Activation/Functionalization: Direct C-H functionalization of simpler aromatic precursors represents a highly atom-economical approach. Research could target the development of catalytic systems capable of selectively introducing the methoxy (B1213986), methyl, and carboxylate groups onto a benzene (B151609) ring in a controlled, sequential manner. This would circumvent the need for pre-functionalized starting materials and multi-step synthetic sequences.

Flow Chemistry Synthesis: Continuous flow methodologies offer significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. Future work could focus on designing a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined operation.

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Researchers may explore the potential of engineered enzymes to catalyze key steps in the synthesis of this compound, such as the selective methylation or methoxylation of a suitable precursor.

A comparative overview of potential synthetic strategies is presented in Table 9.1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| C-H Activation | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Flow Chemistry | Scalability, safety, process control | Initial setup cost, optimization of flow parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability, substrate scope |

Deeper Computational Modeling and Theoretical Insights

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. Future research on this compound will undoubtedly leverage advanced computational modeling to gain deeper theoretical insights into its behavior.

Promising areas for computational investigation include:

Conformational Analysis and Electronic Structure: Detailed studies of the molecule's conformational landscape and electronic properties, using methods such as Density Functional Theory (DFT), can provide valuable information about its preferred geometry, charge distribution, and frontier molecular orbitals. These insights are crucial for understanding its reactivity and intermolecular interactions. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the mechanisms of known and novel reactions involving this compound. By mapping out reaction pathways and identifying transition states, researchers can gain a fundamental understanding of the factors that govern its chemical transformations.

Prediction of Spectroscopic Properties: Accurate prediction of spectroscopic data, such as NMR and IR spectra, through computational methods can aid in the characterization of this compound and its derivatives. This is particularly valuable for distinguishing between closely related isomers.

Table 9.2 summarizes key computational parameters that could be investigated.

| Computational Parameter | Significance |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic transitions |

| Molecular Electrostatic Potential (MEP) | Identifies regions of electrophilic and nucleophilic attack |

| Bond Dissociation Energies | Predicts the likelihood of specific bond cleavages |

| Torsional Energy Profiles | Determines the rotational barriers around key single bonds |

Investigation of its Role in Complex Chemical Transformations

The unique substitution pattern of this compound suggests that it could serve as a valuable building block or intermediate in the synthesis of more complex molecules. Future research should explore its utility in a variety of complex chemical transformations.

Potential applications in complex synthesis include:

Directed Ortho-Metalation (DoM): The methoxy and ester groups could potentially act as directing groups for ortho-lithiation or other metalation reactions, allowing for the selective functionalization of the C3 and C5 positions of the benzene ring.

Cross-Coupling Reactions: The aromatic ring of this compound could be further functionalized through various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

Ring-Forming Reactions: This compound could serve as a precursor in the synthesis of heterocyclic compounds or polycyclic aromatic systems through intramolecular cyclization or intermolecular cycloaddition reactions.

Expanding the Scope of Derivatization Studies

Systematic derivatization of this compound is a promising strategy for the discovery of new compounds with potentially interesting biological or material properties. Future research should focus on the selective modification of its functional groups to create a diverse library of analogues.

Key derivatization strategies could include:

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, acid chlorides, or other esters. libretexts.org

Demethylation of the Methoxy Group: Selective demethylation of the methoxy group would yield the corresponding phenol, which could then be subjected to a variety of functionalization reactions, including etherification and esterification.

Functionalization of the Methyl Groups: The benzylic methyl groups could potentially be functionalized through free-radical halogenation or oxidation, providing access to a new set of derivatives.

Table 9.3 outlines potential classes of derivatives and their possible applications.

| Derivative Class | Potential Modification | Potential Applications |

| Carboxylic Acids | Hydrolysis of the ester | Pharmaceutical intermediates, building blocks for polymers |

| Amides | Amidation of the carboxylic acid | Biologically active compounds |

| Phenols | Demethylation of the methoxy group | Antioxidants, precursors for other derivatives |

| Benzylic Halides | Halogenation of methyl groups | Intermediates for further functionalization |

By systematically exploring these research avenues, the scientific community can significantly advance our understanding of this compound and pave the way for its application in diverse areas of chemical science.

Q & A

Q. What are the common synthetic routes for preparing methyl 2-methoxy-4,6-dimethylbenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or esterification of the corresponding benzoic acid derivative. For example, a similar methyl benzoate compound was synthesized by reacting a triazine intermediate with methoxy-substituted phenols under reflux conditions in anhydrous dichloromethane, using triethylamine as a catalyst . Optimization involves controlling stoichiometry (1.00 equiv. of reagents), reaction time (monitored via TLC), and purification via column chromatography. Purity (>95.0% GC) can be validated using HPLC or GC-MS .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl ester (δ ~3.7 ppm) groups. Discrepancies in integration ratios may arise from impurities; repurification using preparative HPLC is recommended .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C11H14O3 = 194.0943 g/mol). Discrepancies in isotopic patterns may indicate deuterated analogs, as seen in related methylated estradiol derivatives .

- Chromatography (HPLC/GC) : Use >97.0% HLC-grade standards for calibration to resolve retention time inconsistencies .

Q. How can the hydrolytic stability of this compound be evaluated under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via UV-Vis (λ = 270 nm for aromatic intermediates) and quantify residual ester using reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase). Degradation products (e.g., free carboxylic acid) can be identified via LC-MS/MS .

Advanced Research Questions

Q. What computational strategies are effective for predicting the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Use X-ray diffraction (orthorhombic crystal system) to resolve packing motifs, supplemented by Hirshfeld surface analysis to quantify CH–π and π–π stacking interactions. For computational modeling, apply density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps. Compare electrostatic potential maps to identify reactive sites for electrophilic substitution .

Q. How can conflicting data on the antioxidant activity of this compound derivatives be systematically addressed?

- Methodological Answer :

- Assay Selection : Use multiple assays (e.g., DPPH radical scavenging, p-anisidine value (p-AV)) to cross-validate results. For example, p-AV measurements in lipid matrices (e.g., coconut oil) can quantify secondary oxidation products during accelerated storage .

- Statistical Analysis : Apply mixed-effects models to account for batch variability. If discrepancies persist (e.g., between in vitro and in vivo results), use molecular dynamics simulations to study compound-membrane interactions, as demonstrated for nicotinonitrile derivatives .

Q. What advanced ADMET profiling methods are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Absorption/Distribution : Perform Caco-2 cell monolayer assays to predict intestinal permeability. LogP values (calculated via shake-flask method) should be compared to computational predictions (e.g., SwissADME).

- Metabolism : Use human liver microsomes (HLMs) to identify cytochrome P450-mediated metabolites. For example, methoxy group demethylation is a common pathway in related compounds .

- Toxicity : Screen for hepatotoxicity using HepG2 cells and genotoxicity via Ames test. Cross-reference with structural analogs (e.g., methylated estradiols) to assess endocrine disruption risks .

Data Contradiction and Validation

Q. How should researchers address contradictions between computational predictions and experimental solubility data for this compound?

- Methodological Answer :

- Solubility Measurement : Use the shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare results to COSMO-RS or Abraham model predictions.

- Error Sources : Discrepancies often arise from force field inaccuracies. Validate by repeating simulations with multiple software (e.g., Gaussian vs. ORCA) and adjusting dielectric constants .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Avoid latex gloves due to permeation risks .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate with 70% ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.